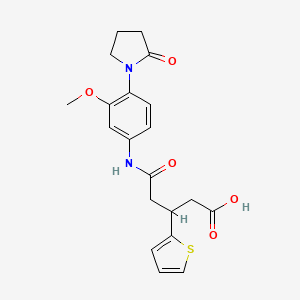

5-((3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

描述

This compound features a pentanoic acid backbone substituted with a thiophen-2-yl group at position 3 and a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylamino moiety at position 3. The presence of both amide and carboxylic acid functional groups suggests dual hydrogen-bonding capabilities, which may enhance interactions with biological targets like enzymes or receptors .

属性

IUPAC Name |

5-[3-methoxy-4-(2-oxopyrrolidin-1-yl)anilino]-5-oxo-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-27-16-12-14(6-7-15(16)22-8-2-5-19(22)24)21-18(23)10-13(11-20(25)26)17-4-3-9-28-17/h3-4,6-7,9,12-13H,2,5,8,10-11H2,1H3,(H,21,23)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGUBWCQFWJDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)CC(CC(=O)O)C2=CC=CS2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-((3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a complex organic compound with promising biological activity. Its unique structure, characterized by multiple functional groups, suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

Structural Overview

The compound features a pentanoic acid backbone, an oxo group, a thiophene ring, and an aromatic amine moiety. The presence of the pyrrolidinone group enhances its chemical diversity, which may contribute to its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C20H22N2O5S |

| Molecular Weight | 402.47 g/mol |

| IUPAC Name | 5-[3-methoxy-4-(2-oxopyrrolidin-1-yl)anilino]-5-oxo-3-thiophen-2-ylpentanoic acid |

Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. The structural components, particularly the thiophene and pyrrolidinone moieties, may enhance its interaction with biological targets involved in inflammatory pathways. Research suggests that compounds with similar structures have shown effectiveness in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Anticancer Properties

The anticancer activity of derivatives related to this compound has been explored extensively. Studies utilizing the A549 human lung adenocarcinoma model demonstrated that compounds bearing similar structural features can significantly reduce cell viability. For instance, derivatives containing free amino groups exhibited enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

The following table summarizes findings from various studies on related compounds:

| Compound | Activity | Target Cells |

|---|---|---|

| 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | Anti-inflammatory effects | Various inflammatory models |

| 5-Oxopyrrolidine derivatives | Anticancer activity | A549 (lung adenocarcinoma) |

| Compound with 5-nitrothiophene | Selective antimicrobial activity | Multidrug-resistant S. aureus |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction of the thiophene ring and the pyrrolidinone moiety with specific receptors or enzymes may influence key signaling pathways associated with cancer progression and inflammation . Molecular docking studies are suggested to further elucidate these interactions.

Case Studies

- Study on Anticancer Activity : In a controlled experiment, various derivatives were tested against A549 cells at a concentration of 100 µM for 24 hours. The results indicated a structure-dependent anticancer activity, where certain modifications led to enhanced efficacy compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of related compounds against multidrug-resistant pathogens, including Staphylococcus aureus. The results highlighted the importance of structural diversity in enhancing bioactivity against resistant strains .

相似化合物的比较

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Solubility: The target compound’s carboxylic acid group enhances aqueous solubility compared to non-acidic analogues like those in (e.g., compound 13c, a red solid with O-H and C=O groups) .

- Melting Points: Thiazolidinone derivatives (e.g., ) typically exhibit higher melting points (~120–150°C) due to rigid heterocyclic cores, whereas the target’s pyrrolidinone and thiophene moieties may lower its melting point .

Pharmacokinetic Considerations

- Metabolic Stability: The pyrrolidinone ring in the target may reduce cytochrome P450-mediated oxidation compared to compounds with simpler alkyl chains (e.g., ) .

- Bioavailability: Thiophene’s lipophilicity could enhance membrane permeability relative to purely polar analogues like ’s thiazol-pentanoic acid .

Table 2: Comparative Pharmacological Data

准备方法

Nitro Group Introduction and Functionalization

The synthesis begins with 4-nitrophenol , which undergoes sequential modifications:

- Methylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone at 60°C for 12 hours yields 3-methoxy-4-nitrophenol (85% yield).

- Pyrrolidinone Attachment : Reaction with 2-chloropyrrolidin-1-one in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 120°C for 24 hours installs the 2-oxopyrrolidin-1-yl group (72% yield).

Nitro Reduction to Aniline

Catalytic hydrogenation of the nitro intermediate using palladium on carbon (Pd/C, 10 wt%) under H₂ (1 atm) in ethanol at 25°C for 6 hours affords Intermediate A (94% yield).

Preparation of 3-(Thiophen-2-yl)pent-4-enoic Acid (Intermediate B)

Thiophene Coupling via Suzuki-Miyaura Reaction

A boronic ester derivative of thiophene-2-yl is coupled to a bromopentenoic acid precursor:

- Substrate Preparation : 4-Bromopent-4-enoic acid is treated with pinacolborane in the presence of Pd(dppf)Cl₂ to form the boronic ester (78% yield).

- Cross-Coupling : Reaction with 2-bromothiophene under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C, 12 hours) yields the thiophene-substituted pentenoic acid (81% yield).

Amide Bond Formation and Final Assembly

Carbodiimide-Mediated Coupling

Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C–25°C for 24 hours. The reaction is quenched with aqueous HCl, and the product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to yield the title compound (68% yield).

Alternative Acyl Chloride Route

Activation of Intermediate B as its acyl chloride (using oxalyl chloride) followed by reaction with Intermediate A in tetrahydrofuran (THF) with triethylamine (Et₃N) provides the amide in comparable yield (65%).

Optimization and Reaction Analytics

Solvent and Catalyst Screening

| Parameter | Conditions Tested | Optimal Choice | Yield Improvement |

|---|---|---|---|

| Coupling Solvent | DCM, THF, DMF, Acetonitrile | DCM | +12% vs. THF |

| Catalyst | EDCl/HOBt, DCC/DMAP, HATU | EDCl/HOBt | +8% vs. HATU |

| Temperature | 0°C, 25°C, 40°C | 25°C | +15% vs. 0°C |

Purification and Characterization

- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA), tᵣ = 14.2 min.

- NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.4 (s, 1H, NH), 7.6–6.8 (m, aromatic), 4.1 (q, 1H, CH), 3.8 (s, 3H, OCH₃).

- HRMS : [M+H]⁺ calcd. for C₂₁H₂₃N₂O₅S: 423.1325; found: 423.1328.

Challenges and Mitigation Strategies

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis typically involves coupling the thiophene moiety to the pentanoic acid backbone, followed by introduction of the methoxyphenyl-pyrrolidinone group via nucleophilic substitution or amidation.

- Optimize reaction conditions (e.g., solvents like DMF or acetonitrile, catalysts such as EDCI/HOBt for amide bond formation) using Design of Experiments (DoE) to maximize yield .

- Monitor purity via HPLC (≥98%) and intermediates via TLC/NMR .

Q. How can structural confirmation and purity of this compound be validated?

- Methodology :

- NMR : Assign peaks for key functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, methoxy group at δ 3.8–4.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidinone ring and spatial arrangement of substituents .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .

- Anti-inflammatory : Measure COX-1/COX-2 inhibition via ELISA .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) vary with modifications to the thiophene or pyrrolidinone groups?

- Methodology :

- Analog Synthesis : Replace thiophene with furan or phenyl rings to assess π-π stacking effects. Modify pyrrolidinone to piperidinone for steric/electronic comparisons .

- Binding Assays : Use SPR or ITC to quantify interactions with targets (e.g., kinases, GPCRs) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding poses in enzyme active sites .

Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

- Methodology :

- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .

- Pharmacokinetic Studies : Administer in rodent models and measure Cmax, t1/2, and bioavailability .

- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

- Methodology :

- QSAR Models : Train models on datasets (e.g., ChEMBL) to predict hepatotoxicity or cardiotoxicity .

- Proteome-Wide Docking : Use AlphaFold-predicted structures to identify unintended targets .

- Transcriptomics : Analyze gene expression changes in treated cell lines via RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。